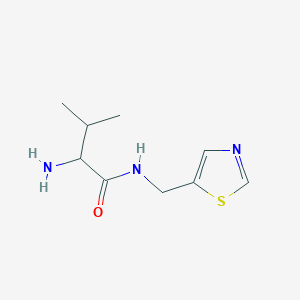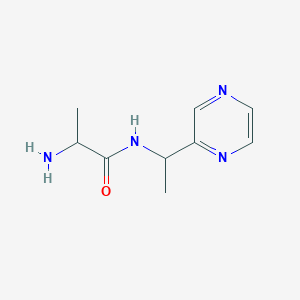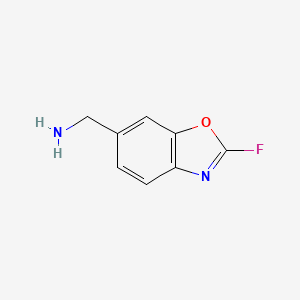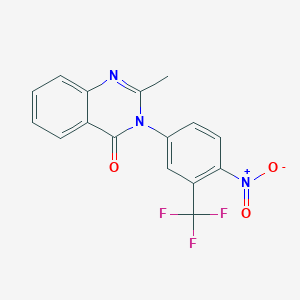
4-(Difluoromethyl)-6-iodo-2-methoxy-3-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)-6-iodo-2-methoxy-3-(trifluoromethyl)pyridine is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of difluoromethyl, iodo, methoxy, and trifluoromethyl groups attached to a pyridine ring. The incorporation of fluorinated moieties into the framework of bioactive compounds is of high importance in medicinal and agricultural chemistry, as fluorinated entities can modulate the biological and physiological activity of a compound by enhancing its lipophilicity, bioavailability, and metabolic stability .
Métodos De Preparación
The synthesis of 4-(Difluoromethyl)-6-iodo-2-methoxy-3-(trifluoromethyl)pyridine can be achieved through various synthetic routes. One common method involves the trifluoromethylation of 4-iodobenzene . Another approach is the photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers catalyzed by fac-Ir(ppy)3 under blue LED irradiation, followed by one-pot condensation with ammonium acetate . Industrial production methods often involve metal-catalyzed cross-couplings and C-H difluoromethylation of pyridines without pre-installed functional groups .
Análisis De Reacciones Químicas
4-(Difluoromethyl)-6-iodo-2-methoxy-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodo and methoxy positions.
Cross-Coupling: Metal-catalyzed cross-coupling reactions are commonly used to introduce various functional groups.
Common reagents and conditions used in these reactions include palladium catalysts, blue LED irradiation, and ammonium acetate. Major products formed from these reactions include various substituted pyridines and pyridinium salts .
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)-6-iodo-2-methoxy-3-(trifluoromethyl)pyridine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)-6-iodo-2-methoxy-3-(trifluoromethyl)pyridine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group possesses an acidic proton, which may interact with targeting enzymes through hydrogen bonding, serving as a bioisostere of alcohol, thiol, and amine moieties . The compound’s fluorinated moieties enhance its ability to modulate biological activity by increasing lipophilicity and metabolic stability .
Comparación Con Compuestos Similares
4-(Difluoromethyl)-6-iodo-2-methoxy-3-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
4-(Trifluoromethyl)pyridine: This compound is a pyridine derivative with a trifluoromethyl group, used in the synthesis of metal-organic frameworks and methiodide salts.
2-Fluoro-4-(trifluoromethyl)pyridine: This compound acts as a reactant in the preparation of aminopyridines and as a catalytic ligand for regioselective preparation of tetramethylbiphenyls.
Chloro-bis(trifluoromethyl)pyridine: This compound is synthesized in high yield and used in various chemical reactions.
The uniqueness of this compound lies in its combination of difluoromethyl, iodo, methoxy, and trifluoromethyl groups, which provide a unique set of chemical and biological properties.
Propiedades
Fórmula molecular |
C8H5F5INO |
|---|---|
Peso molecular |
353.03 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-6-iodo-2-methoxy-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H5F5INO/c1-16-7-5(8(11,12)13)3(6(9)10)2-4(14)15-7/h2,6H,1H3 |
Clave InChI |
DUOUVYVUEAHFPV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=N1)I)C(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[2-[(3-Cyano-3,4-dihydropyrazol-2-yl)-(2-oxoethyl)amino]ethylamino]pyridine-3-carbonitrile;dihydrochloride](/img/structure/B14795776.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide hydrate](/img/structure/B14795782.png)


![(3aR,6S,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B14795803.png)

![1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride](/img/structure/B14795811.png)
![3,3-Dimethyl-7-oxo-6-[2-phenoxy(phenyl)acetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14795817.png)
![2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14795819.png)



![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14795864.png)
